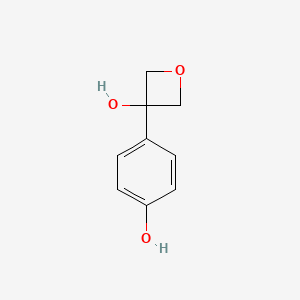

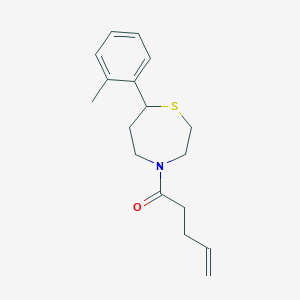

3-(4-Hydroxyphenyl)oxetan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Hydroxyphenyl)oxetan-3-ol is a compound that has been studied for its potential as a bioisostere of the carboxylic acid functional group. The oxetane ring in this compound is considered an isostere of the carbonyl moiety, which suggests that it could serve as a surrogate for carboxylic acid in various chemical contexts .

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, the synthesis of 4-hydroxy-3-methoxyphenyl oxime, which shares a similar hydroxyphenyl structure, was achieved using vanillin, hydroxylamine hydrochloric acid, and sodium hydroxide, with an optimal mole ratio of reagents leading to a high product yield of 97.4% . Additionally, the Knoevenagel reaction was employed to synthesize 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), a compound that also contains the 4-hydroxyphenyl moiety .

Molecular Structure Analysis

The molecular structure of compounds with a 4-hydroxyphenyl group has been analyzed using various techniques. For example, NMR and X-ray studies have revealed that 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol exists in the phenol form in solution but prefers a quinone arrangement in the solid state . This indicates that the molecular structure of such compounds can exhibit tautomerism, depending on the state they are in.

Chemical Reactions Analysis

Chemical reactions involving the 3-hydroxyphenyl moiety have been studied, particularly in the context of chemiluminescence. Bicyclic dioxetanes with a 3-hydroxyphenyl group substituted with proton-donating groups at the 4-position have been shown to decompose rapidly with the emission of blue light when treated with tetrabutylammonium fluoride, with the rate of decomposition and chemiluminescence efficiency being influenced by intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-hydroxyphenyl group have been evaluated. For instance, the physicochemical properties of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were studied, revealing sensitivity to solvent polarity and the ability to form hydrogen bonds with both protic and aprotic solvents. Acid dissociation constants for this compound were estimated using potentiometric and UV/vis titration experiments, as well as (1)H-NMR spectroscopy . Similarly, the oxetane and thietane derivatives were synthesized and evaluated for their physicochemical properties, suggesting their potential as carboxylic acid bioisosteres .

Aplicaciones Científicas De Investigación

Bioisosteric Applications

- 3-(4-Hydroxyphenyl)oxetan-3-ol, as an oxetane ring, has been studied for its potential as a bioisostere of the carboxylic acid functional group. In a study, it was synthesized and evaluated along with derivatives for their physicochemical properties and potential in inhibiting eicosanoid biosynthesis, suggesting its promise as a carboxylic acid isosteric replacement (Lassalas et al., 2017).

Synthetic Chemistry

- The compound has been used in synthetic and medicinal chemistry. Methods for its synthesis from epoxy chloropropane have been explored, highlighting its utility in preparing 3-oxetanone, a compound frequently employed in drug discovery and synthesis (Tianxiang et al., 2016).

Novel Drug Discovery and Chemistry

- This compound's derivatives have been used as a substitute for commonly employed functionalities like gem-dimethyl or carbonyl groups in drug discovery, significantly impacting solubility, lipophilicity, metabolic stability, and molecular conformation (Wuitschik et al., 2010).

Applications in Organic Photovoltaics

- Its derivatives have been explored in the fabrication of organic photovoltaics, specifically in creating nanostructured layers for enhanced efficiency (Brotas et al., 2012).

Chemiluminescent Applications

- Certain derivatives of this compound have been examined for their chemiluminescent properties, particularly in aqueous systems, suggesting potential use in analytical chemistry (Matsumoto et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Direcciones Futuras

Oxetanes, including “3-(4-Hydroxyphenyl)oxetan-3-ol”, have been employed to improve drugs’ physiochemical properties . Currently, over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . Once one of them gains the FDA approval, the enthusiasm toward its utility in drug discovery will grow exponentially .

Mecanismo De Acción

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in the development of drugs targeting various diseases, including cancer .

Mode of Action

Oxetane-containing drugs generally work by disrupting protein functions in cells . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetane-containing drugs have been known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Pharmacokinetics

Oxetane is known to be more metabolically stable and lipophilicity neutral . These properties can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, potentially improving its bioavailability .

Result of Action

Oxetane-containing drugs, such as taxol and its semisynthetic brethrens, have been used as chemotherapies for treating cancer . Their mechanism of action disrupts protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Action Environment

The physicochemical properties of oxetane-containing drugs can be influenced by various factors, including temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAUHDWUFDAPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)